molecular formula C10H10ClNO3 B11721286 2-acetamido-2-(3-chlorophenyl)acetic Acid

2-acetamido-2-(3-chlorophenyl)acetic Acid

Cat. No.: B11721286
M. Wt: 227.64 g/mol
InChI Key: AGISTJVZFZVCND-UHFFFAOYSA-N
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Description

2-Acetamido-2-(3-chlorophenyl)acetic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chlorophenyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-(3-chlorophenyl)acetic acid typically involves the acylation of 3-chlorophenylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(3-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Acetamido-2-(3-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(4-chlorophenyl)propanoic acid
  • 2-Chlorophenylacetic acid
  • 2-Acetamido-2-phenylacetic acid

Uniqueness

2-Acetamido-2-(3-chlorophenyl)acetic acid is unique due to the presence of both the acetamido and 3-chlorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-acetamido-2-(3-chlorophenyl)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)

InChI Key

AGISTJVZFZVCND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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